Cas no 1240573-14-1 (3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile)

3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is a versatile chemical intermediate featuring a benzonitrile core substituted with a 2-methylpiperazinylmethyl group. This structure imparts unique reactivity, making it valuable for pharmaceutical and agrochemical synthesis. The compound's piperazine moiety enhances its potential as a building block for biologically active molecules, particularly in CNS-targeting drug development. Its nitrile group offers further functionalization opportunities through reduction or hydrolysis. The methyl substitution on the piperazine ring may influence steric and electronic properties, allowing fine-tuning of derived compounds. This intermediate is typically handled under standard laboratory conditions, though precautions should be taken due to the reactive nitrile functionality. Its purity and stability make it suitable for multi-step synthetic applications.
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile structure
1240573-14-1 structure
商品名:3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
CAS番号:1240573-14-1
MF:C13H17N3
メガワット:215.294182538986
MDL:MFCD16811325
CID:4690386

3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile 化学的及び物理的性質

名前と識別子

    • 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
    • CC1CNCCN1CC1=CC=CC(=C1)C#N
    • MDL: MFCD16811325
    • インチ: 1S/C13H17N3/c1-11-9-15-5-6-16(11)10-13-4-2-3-12(7-13)8-14/h2-4,7,11,15H,5-6,9-10H2,1H3
    • InChIKey: VGNQYMLBACSKAZ-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2C=CC=C(C#N)C=2)CCNCC1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 268
  • トポロジー分子極性表面積: 39.1

3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB423300-5 g
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
1240573-14-1
5g
€1106.00 2023-04-24
abcr
AB423300-1g
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile; .
1240573-14-1
1g
€616.10 2024-08-03
A2B Chem LLC
AJ26874-2.5g
3-[(2-methylpiperazin-1-yl)methyl]benzonitrile
1240573-14-1 95%
2.5g
$1098.00 2024-04-20
A2B Chem LLC
AJ26874-1g
3-[(2-methylpiperazin-1-yl)methyl]benzonitrile
1240573-14-1 95%
1g
$677.00 2024-04-20
A2B Chem LLC
AJ26874-10g
3-[(2-methylpiperazin-1-yl)methyl]benzonitrile
1240573-14-1 95+%
10g
$2552.00 2024-04-20
abcr
AB423300-1 g
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
1240573-14-1
1g
€616.10 2023-04-24
abcr
AB423300-5g
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile; .
1240573-14-1
5g
€1106.00 2024-08-03
abcr
AB423300-10g
3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile; .
1240573-14-1
10g
€1553.30 2024-08-03
A2B Chem LLC
AJ26874-5g
3-[(2-methylpiperazin-1-yl)methyl]benzonitrile
1240573-14-1 95+%
5g
$1843.00 2024-04-20
A2B Chem LLC
AJ26874-50g
3-[(2-methylpiperazin-1-yl)methyl]benzonitrile
1240573-14-1 95+%
50g
$4880.00 2024-04-20

3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile 関連文献

3-[(2-Methylpiperazin-1-yl)methyl]benzonitrileに関する追加情報

Comprehensive Overview of 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile (CAS No. 1240573-14-1)

3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile (CAS No. 1240573-14-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound features a benzonitrile core substituted with a 2-methylpiperazine moiety, making it a valuable intermediate in drug discovery and development. Researchers are particularly interested in its potential applications in central nervous system (CNS) therapeutics and kinase inhibition, aligning with current trends in precision medicine and targeted therapies.

The molecular structure of 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile (CAS No. 1240573-14-1) combines aromatic and heterocyclic components, which are often associated with enhanced bioavailability and binding affinity. This characteristic has led to its exploration in neurodegenerative disease research, a hot topic in 2024 as global populations age. Its nitrile group also offers versatility for further chemical modifications, a feature highly sought after in high-throughput screening libraries.

Recent studies highlight the compound's relevance to blood-brain barrier (BBB) penetration, a critical factor in CNS drug development. This aligns with frequent search queries like "how to improve drug delivery to the brain" and "BBB permeable compounds." The 2-methylpiperazine segment may contribute to improved solubility profiles, addressing another common challenge in small molecule drug formulation.

From a synthetic chemistry perspective, 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile (CAS No. 1240573-14-1) serves as a building block for more complex structures. Its preparation typically involves nucleophilic substitution reactions between activated benzonitrile derivatives and N-methylpiperazine. This synthetic route has been optimized in several recent patents, reflecting the growing industrial interest in efficient production methods for pharmaceutical intermediates.

The compound's physicochemical properties, including its logP value and hydrogen bond acceptors/donors, make it a subject of interest in computational chemistry and AI-driven drug design. These areas have seen exponential growth in user searches, particularly regarding "predicting drug-like properties" and "machine learning in medicinal chemistry." The moderate molecular weight of 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile (CAS No. 1240573-14-1) falls within the optimal range suggested by Lipinski's rule of five, further enhancing its drug development potential.

Quality control of 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile (CAS No. 1240573-14-1) typically involves advanced analytical techniques such as HPLC-MS and NMR spectroscopy. The pharmaceutical industry's increasing emphasis on process analytical technology (PAT) has made these methods particularly relevant, as evidenced by rising search volumes for "HPLC method development" and "impurity profiling."

Future research directions for this compound may explore its potential in allosteric modulation and protein-protein interaction inhibition, two emerging areas in drug discovery. The compound's structural features suggest possible activity against G-protein coupled receptors (GPCRs), which remain prime targets for new therapeutics. These applications correspond with trending topics like "next-generation drug targets" and "difficult-to-drug proteins."

In conclusion, 3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile (CAS No. 1240573-14-1) represents a versatile scaffold with multiple potential applications in modern drug discovery. Its combination of favorable physicochemical properties and synthetic accessibility positions it as a valuable tool for addressing current challenges in medicinal chemistry and pharmaceutical development. As research continues to evolve, this compound may play an increasingly important role in the development of novel therapeutic agents.

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